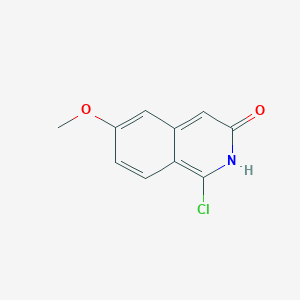

1-Chloro-6-methoxyisoquinolin-3-ol

説明

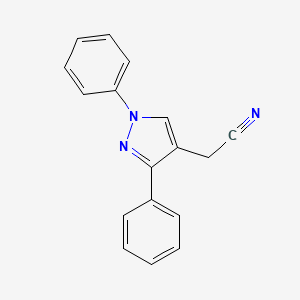

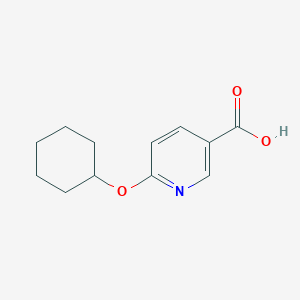

1-Chloro-6-methoxyisoquinolin-3-ol is a chemical substance used as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. It has a linear formula of C10H8ClNO2 .

Synthesis Analysis

A convenient and efficient synthetic route to this compound and its derivatives involves carboxylation of 4-methoxy-2-methylbenzonitrile, subsequent conversion of the resulting 2-cyano-5-methoxy-phenylacetic acid to its acid chloride, and acid-promoted cyclization of the 2-cyano-5-methoxy-phenyl-acetyl chloride . This procedure offers a better overall yield than the previously reported route and is also less hazardous and more reproducible .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.63 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Antioxidant Applications

Research on compounds similar to 1-Chloro-6-methoxyisoquinolin-3-ol, like ethoxyquin and its analogs, demonstrates significant antioxidant properties. These compounds are particularly effective in stabilizing polyunsaturated fatty acids and preventing spontaneous combustion in fish meal storage. The study by De Koning et al. (2002) highlights the importance of such antioxidants in preserving the quality of fish meal by inhibiting lipid oxidation, suggesting that this compound could have potential applications in food preservation and stability due to its structural similarity to ethoxyquin (De Koning, 2002).

Antimicrobial and Anticancer Properties

The structural framework of hydroxyquinoline, a core present in similar compounds, is known for its broad-spectrum biological activities, including antimicrobial and anticancer effects. Saadeh et al. (2020) reviewed recent advances in the synthesis of 8-hydroxyquinoline derivatives, highlighting their potential in developing potent lead compounds with significant pharmacological properties. This indicates that this compound could be a candidate for further exploration in drug development, particularly in anticancer and antimicrobial therapies (Saadeh, Sweidan, & Mubarak, 2020).

Analytical and Environmental Applications

Compounds with structural similarities to this compound, such as chloroquine and its derivatives, have been extensively studied for their analytical applications, including the detection of metal ions and anions. These compounds' chromophoric and fluorophoric properties make them valuable in analytical chemistry for developing sensitive and selective analytical methods. Furthermore, their involvement in redox reactions and potential for mediating electron transfer processes suggests that this compound could have applications in environmental remediation, particularly in the degradation of organic pollutants through enzymatic processes, as explored by Husain & Husain (2007) (Husain & Husain, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing and eye/face protection .

作用機序

Mode of Action

The mode of action of 1-Chloro-6-methoxyisoquinolin-3-ol is not well-documented. As a derivative of isoquinoline, it may share some of the chemical properties of this class of compounds. Isoquinolines are known to be weakly basic heterocycles that resemble pyridine in their stability against chemical attack . They can undergo quaternization and conversion to N-oxides . .

Pharmacokinetics

It is also known to inhibit CYP1A2 . These properties may impact the bioavailability of the compound.

特性

IUPAC Name |

1-chloro-6-methoxy-2H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(13)12-10(8)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFXBUQQGYMWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=O)NC(=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)